Cas no 462127-00-0 (Phenol, 2-[(cyclopentylimino)methyl]-6-(1,1-dimethylethyl)-)
![Phenol, 2-[(cyclopentylimino)methyl]-6-(1,1-dimethylethyl)- structure](https://www.kuujia.com/scimg/cas/462127-00-0x500.png)
462127-00-0 structure
Product name:Phenol, 2-[(cyclopentylimino)methyl]-6-(1,1-dimethylethyl)-
Phenol, 2-[(cyclopentylimino)methyl]-6-(1,1-dimethylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 2-[(cyclopentylimino)methyl]-6-(1,1-dimethylethyl)-
- 462127-00-0
- N-(3-tert-Butylsalicylidene)-cyclopentylamine
- 2-tert-butyl-6-(cyclopentyliminomethyl)phenol
-
- Inchi: InChI=1S/C16H23NO/c1-16(2,3)14-10-6-7-12(15(14)18)11-17-13-8-4-5-9-13/h6-7,10-11,13,18H,4-5,8-9H2,1-3H3
- InChI Key: VIEVRLHOOHFSMM-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 245.177964357Da
- Monoisotopic Mass: 245.177964357Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 32.6Ų
Phenol, 2-[(cyclopentylimino)methyl]-6-(1,1-dimethylethyl)- Related Literature
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
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